Methiocarb

Catalog No.
S535117
CAS No.
2032-65-7
M.F
C11H15NO2S
M. Wt
225.31 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methiocarb

CAS Number

2032-65-7

Product Name

Methiocarb

IUPAC Name

(3,5-dimethyl-4-methylsulfanylphenyl) N-methylcarbamate

Molecular Formula

C11H15NO2S

Molecular Weight

225.31 g/mol

InChI

InChI=1S/C11H15NO2S/c1-7-5-9(14-11(13)12-3)6-8(2)10(7)15-4/h5-6H,1-4H3,(H,12,13)

InChI Key

YFBPRJGDJKVWAH-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1SC)C)OC(=O)NC

Solubility

7.29e-05 M
200 g/l in dichloromethane; 53 g/l in isopropanol; 33 g/l in toluene; 1.3 g/l in hexane
In water, 27 mg/l @ 20 °C
Soluble in organic solvents.
Solubility in water, mg/l: 27

Synonyms

Mercaptodimethur; Mesurol; Methiocarb

Canonical SMILES

CC1=CC(=CC(=C1SC)C)OC(=O)NC

Description

The exact mass of the compound Methiocarb is 225.0823 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 7.29e-05 m200 g/l in dichloromethane; 53 g/l in isopropanol; 33 g/l in toluene; 1.3 g/l in hexanein water, 27 mg/l @ 20 °csoluble in organic solvents.solubility in water, mg/l: 27. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Carbamates - Phenylcarbamates. It belongs to the ontological category of aryl sulfide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Environmental transformation -> Pesticides (parent, predecessor). However, this does not mean our product can be used or applied in the same or a similar way.
  • Insecticide Mode of Action Studies

    Scientists can use methiocarb to study how insecticides work at the cellular and molecular level. Methiocarb inhibits an enzyme in insects called cholinesterase. This enzyme is essential for normal nervous system function. By studying how methiocarb affects cholinesterase, researchers can learn more about how to develop new and more specific insecticides. [Source: Biochemical Mechanisms of Pesticide Action by G.W. Ivie et al.()]

  • Environmental Fate Studies

    Researchers can use methiocarb to track how insecticides move through the environment. They can measure how quickly methiocarb breaks down in soil and water, and how it is absorbed by plants. This information is important for understanding the potential risks of methiocarb to non-target organisms and the environment. [Source: Environmental Fate of Pesticides by D. H. Hutson and T. R. Roberts, Wiley Online Library ()]

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Mercaptodimethur is a white crystalline powder with a mild odor. Used as an insecticide and immobilizing agent for birds, acaricide and molluscicide. (EPA, 1998)
WHITE CRYSTALS OR FLAKES WITH CHARACTERISTIC ODOUR.

Color/Form

Colorless crystals
White crystalline powde

XLogP3

2.9

Exact Mass

225.0823

Boiling Point

Very high. (USCG, 1999)

Density

greater than 1 (USCG, 1999)

LogP

2.92 (LogP)
log Kow = 2.92
3.08

Odor

Phenol-like odo

Appearance

Solid powder

Melting Point

243 °F (EPA, 1998)
120.0 °C
119 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

JI9431OS31

GHS Hazard Statements

H301: Toxic if swallowed [Danger Acute toxicity, oral];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

MeSH Pharmacological Classification

Molluscacides

Mechanism of Action

The carbamate insecticides are reversible cholinesterase-inhibitors. They cause this effect by reversible carbamylation of the enzyme acetylcholinesterase, allowing accum of acetylcholine, as with the organophosphate insecticides. ... While the organophosphate insecticides cause irreversible inhibition of the cholinesterase enzymes, the carbamyl-enzyme complex is reversible & dissociates far more readily than the organophosphate complex. The clinical syndrome is more benign & of much shorter duration with the carbamate insecticides. /Carbamate insecticides/
The effects of methiocarb on the acetylcholinesterase activity of bovine erythrocytes & butyrylcholinesterase from equine plasma were examined in vitro. The enzyme soln was mixed with methiocarb & incubated at 2 °C & aliquots were withdrawn at precise intervals for the determination of inhibited reaction rate. Dissociation constants of enzyme-carbamate complexes (Kd) & the rate constants of enzyme carbamoylation (K2) were also determined. The Kd & K2 values for the inhibition of bovine erythrocyte AChE by methiocarb at concn of 2.5 x 10-5, 2.5 x 10-4, & 2.5 x 10-3 moles/l were 3.8 x 10-4, 4.4 x 10-4, & 5.0 x 10-4 moles/l, & 1.87, 1.18, & 1.06/min, respectively. The Kd & K2 values for the inhibition of equine plasma butyrylcholinesterase by methiocarb at concn of 2.5 x 10-4 & 2.5 x 10-3 moles/l were 1.0 x 10-3 & 8.2 x 10-4 moles/l & 1.21 & 1.13/min, respectively.
The anticholinesterase (antiCHE) insecticides... inhibit serine hydrolases by carbamylating or phosphorylating a serine residue at the catalytic site. These insecticides are viewed as potential inhibitors of serine hydrolase-dependent immune functions including interleukin 2 (IL2) signalling.

Vapor Pressure

0.0001 mm Hg (EPA, 1998)
2.70e-07 mmHg
2.7X10-7 mm Hg @ 25 °C
Vapor pressure, Pa at 20 °C: 0.000015

Pictograms

Environmental Hazard Acute Toxic

Acute Toxic;Environmental Hazard

Other CAS

2032-65-7

Wikipedia

Methiocarb

Use Classification

Agrochemicals -> Insecticides, Repellants
Molluscicides, Bird repellents, Insecticides
Pesticides -> Insecticides
Environmental transformation -> Pesticides (parent, predecessor)
INSECTICIDES

Methods of Manufacturing

Methiocarb may be made by the reaction of methyl isocyanate with 4-methylthio-3,5-xylenol.
BY CONDENSATION OF 4-METHYLTHIO-3,5-XYLENOL WITH ... PHOSGENE & METHYLAMINE.

General Manufacturing Information

The WHO Recommended Classification of Pesticides by Hazard identifies Methiocarb (technical grade) as Class IB: highly hazardous; Main Use: insecticide.
IT IS A NON-SYSTEMIC INSECTICIDE & ACARICIDE WITH A BROAD RANGE OF ACTION & GOOD RESIDUAL ACTIVITY, USED AT 50-100 G ACTIVE INGREDIENT/100 L. IT IS ... A POWERFUL MOLLUSCICIDE USED AS PELLETS AT 200 G ACTIVE INGREDIENT/HECTARE; AND BIRD REPELLENT WHEN USED AS SEED TREATMENT. ... IT WAS INTRODUCED IN 1962 BY BAYER AG UNDER THE CODE NUMBERS 'BAYER 37 344', 'H 321', THE TRADE MARKS 'MESUROL' & 'DRAZA' & PROTECTED BY FRENCH PATENT 1,275,658; DEP 1,162,352.
EXPERIMENTAL, IN CONTROL OF FACE FLIES ON CATTLE (1% SPRAY-6 HR PROTECTION), & AS TEMPORARY IMMOBILIZING AGENT FOR BIRDS (ORAL-LESS THAN 10 MG/KG).
A 0.5% methiocarb + 1% wattle tannin provided protection to sorghum, millet, and wheat from bird damage.

Analytic Laboratory Methods

ANALYSIS: MACRO: DETERMINED BY HYDROLYSIS IN ACID SOLN, NEUTRALIZING WITH BASE, DISTILLING THE AMINE FORMED INTO STANDARD ACID SOLN. IR ABSORPTION IN CARBON TETRACHLORIDE AT 5.72 U.
PRODUCT ANALYSIS IS BY ... UV SPECTROMETRY. RESIDUES MAY BE DETERMINED BY HPLC OR BY UV SPECTROMETRY AFTER HYDROLYSIS TO GIVE 4-METHYLTHIO-3,5-XYLENOL. RESIDUES OF THE PARENT CMPD & SOME OF ITS METABOLITES INCL THE CORRESPONDING SULFOXIDE & SULFONE, MAY BE DETERMINED BY GLC.
AN HPLC METHOD IS USED FOR DETERMINING METHIOCARB INSECTICIDE RESIDUE CARBAMATE METABOLITE (METHIOCARB SULFOXIDE) ON FRUITS, VEGETABLES & GRAINS.
A new method for the determination of mesurol, and its oxidation products in blueberries is presented. This technique involves blending the blueberries in acetone, partitioning with chloroform, derivatization with trifluoroacetic anhydride, and analysis using a gas chromatograph with flame photometer. Recoveries of mesurol & mesurol sulfoxide at the 1 ppm level, & mesurol sulfoxide at the 0.3 ppm level were obtained with a 25 g sample of field treated blueberries. The sensitivity of the method may be increased five times by inclusion of a clean-up step. Optimum conditions for detection of mesurol using a modified Bendix sulfur/phosphorus emission detector operating in the sulfur mode were an oxygen/hydrogen ratio of 0.38 & a column flow of 60 ml/min.
For more Analytic Laboratory Methods (Complete) data for METHIOCARB (14 total), please visit the HSDB record page.

Clinical Laboratory Methods

A liquid chromatographic method using a 2-step purification technique for the simultaneous determination of 10 carbamates (including aldicarb, methomyl, methiocarb, and carbofuran) in bovine, swine, and duck livers was developed. Carbamates were extracted from liver samples with methylene chloride. After evaporation, the residues from the extract were dissolved in methylene chloride-cyclohexane (1 + 1) and cleaned up by gel permeation chromatography. The eluate containing carbamate residues was evaporated to dryness, reconstituted in methylene chloride, further purified by passing it through an aminopropyl Bond Elut extraction cartridge, and analyzed by liquid chromatography using post-column derivatization with o-phthalaldehyde and fluorescence detection. Excitation and emission were set at 340 and 418 nm, respectively. Liver samples for beef, pork, and duck were fortified with 5, 10, or 20 ppb of mixed carbamate standards. The avg of 10 recoveries of 10 carbamates at all 3 levels of fortification was greater than 80% with coefficients of variation less than 17%.

Interactions

... FEATURE OF INSECTICIDAL ACTION OF ... CARBAMATES /INCL MESUROL/ IS PRONOUNCED SYNERGISM SHOWN BY ADDITION OF METHYLENEDIOXY CMPD SUCH AS PIPERONYL BUTOXIDE, SESOXANE, & PROPYL ISOME ... THESE PREVENT IN VIVO DETOXICATION OF CARBAMATES BY INHIBITING "MIXED FUNCTION OXIDASE" DETOXIFICATION SYSTEM. /CARBAMATES/
... In an experiment using in vitro static diffusion cells mounted with human skin, ... the effect of nonylphenol-ethoxylate on dermal penetration of three extensively used pesticides--methiocarb, paclobutrazol, and pirimicarb... /was examined/ . There was a general tendency, though not statistically significant for all pesticides, for nonylphenolethoxylate to decrease the percutaneous penetration of the three pesticides.

Stability Shelf Life

UNSTABLE IN HIGHLY ALKALINE MEDIA

Dates

Modify: 2023-08-15
1: Tange S, Fujimoto N, Uramaru N, Wong FF, Sugihara K, Ohta S, Kitamura S. In vitro metabolism of methiocarb and carbaryl in rats, and its effect on their estrogenic and antiandrogenic activities. Environ Toxicol Pharmacol. 2016 Jan;41:289-97. doi: 10.1016/j.etap.2015.08.014. Epub 2015 Aug 14. PubMed PMID: 26774076.

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